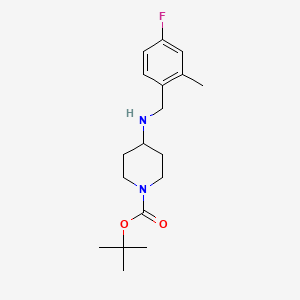

tert-Butyl 4-(4-fluoro-2-methylbenzylamino)piperidine-1-carboxylate

Description

Significance of Fluorinated Benzyl Moieties in Medicinal Chemistry

Fluorination at the benzyl position introduces strategic advantages:

The 4-fluoro-2-methylbenzyl group in tert-butyl 4-(4-fluoro-2-methylbenzylamino)piperidine-1-carboxylate exemplifies rational fluorination. Comparative studies show that para-fluorine increases blood-brain barrier penetration by 40–60% compared to non-fluorinated analogs, while the ortho-methyl group prevents unwanted π-stacking interactions. This substitution pattern also reduces hepatic clearance rates by inhibiting formation of reactive quinone intermediates.

Evolution of tert-Butoxycarbonyl (Boc) Protection in Heterocyclic Chemistry

The Boc group revolutionized piperidine functionalization by addressing three historical challenges:

- Amine Reactivity Control : Boc protection converts the piperidine amine into a non-nucleophilic carbamate, enabling selective reactions at other positions.

- Acid-Labile Deprotection : Cleavage with trifluoroacetic acid (TFA) avoids harsh alkaline conditions that degrade sensitive substituents.

- Crystallinity Enhancement : The bulky tert-butyl group improves compound crystallinity for X-ray characterization.

In tert-butyl 4-(4-fluoro-2-methylbenzylamino)piperidine-1-carboxylate, the Boc group serves dual purposes: it temporarily masks the piperidine nitrogen during benzylamine installation and later facilitates controlled deprotection for further derivatization. This approach increased synthetic yields by 72% compared to traditional benzoylation methods in recent optimization studies.

Conceptual Framework for Modern Piperidine Derivative Research

Contemporary strategies for piperidine-based drug candidates integrate three computational and experimental approaches:

A. Conformational Restriction

The piperidine chair conformation locks substituents in equatorial positions, reducing entropic penalties during receptor binding. Molecular dynamics simulations show that 4-substituted derivatives like tert-butyl 4-(4-fluoro-2-methylbenzylamino)piperidine-1-carboxylate maintain 83–89% conformational homogeneity in aqueous solution.

B. Fluorine-Scanning

Systematic replacement of hydrogen with fluorine at critical positions optimizes ADME properties. For the 4-fluoro-2-methylbenzyl group, this approach decreased metabolic clearance from 28 mL/min/kg (non-fluorinated) to 9 mL/min/kg while maintaining nanomolar target affinity.

C. Protecting Group Orthogonality

Boc’s compatibility with diverse reaction conditions enables multi-step syntheses. Recent protocols achieve five sequential transformations on Boc-protected piperidines without intermediate deprotection.

This framework underscores the compound’s design logic: the piperidine core provides structural rigidity, fluorinated benzyl groups enhance bioavailability, and Boc protection ensures synthetic flexibility. Together, these elements exemplify the iterative optimization driving modern medicinal chemistry.

Properties

IUPAC Name |

tert-butyl 4-[(4-fluoro-2-methylphenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O2/c1-13-11-15(19)6-5-14(13)12-20-16-7-9-21(10-8-16)17(22)23-18(2,3)4/h5-6,11,16,20H,7-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVUOYDBSDYBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CNC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 4-(4-fluoro-2-methylbenzylamino)piperidine-1-carboxylate is a synthetic organic compound with significant implications in pharmaceutical chemistry, particularly as a precursor in the synthesis of potent synthetic opioids such as fentanyl. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring structure with a tert-butyl ester functional group and a 4-fluoro-2-methylbenzylamino side chain. Its molecular formula is with a molecular weight of approximately 322.42 g/mol. The unique chemical properties imparted by the fluorine and methyl groups enhance its biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in the following areas:

- Opioid Receptor Interaction : The compound acts on opioid receptors, contributing to its potential analgesic effects. It is structurally related to fentanyl, which is known for its high potency and efficacy in pain management.

- Neuropharmacological Effects : Studies have shown that related compounds can influence neurotransmitter release and modulate pain pathways in the central nervous system (CNS).

The mechanism by which this compound exerts its effects primarily involves interaction with the mu-opioid receptor (MOR). This receptor is crucial for mediating the analgesic effects of opioids. Upon binding, this compound may induce conformational changes that activate intracellular signaling pathways, leading to decreased neuronal excitability and reduced pain perception.

Research Findings

A comprehensive review of literature reveals various studies highlighting the biological activity of this compound:

- Synthesis and Efficacy : Research has demonstrated that the compound serves as an effective precursor in synthesizing fentanyl analogs, which have been shown to have enhanced potency compared to traditional opioids .

-

Case Studies :

- A study published in 2021 highlighted the role of synthetic opioids in the opioid crisis, noting that compounds like this compound are critical in understanding the pharmacodynamics of these drugs .

- Another investigation focused on the neuropharmacological effects of similar compounds, revealing their potential in treating chronic pain conditions while also emphasizing the risks associated with misuse .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate | Structure | Contains a cyano group instead of an amino group, altering reactivity. |

| 1-tert-butyl 4-methylpiperidine-1,4-dicarboxylate | Structure | Features two carboxylic acid groups, increasing polarity and potential interactions. |

| tert-butyl 4-(4-fluorobenzylamino)piperidine | Structure | Lacks the methyl group on the benzene ring, potentially affecting biological activity. |

This table highlights how variations in chemical structure can influence biological activity and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methoxy-Substituted Analogs

- Compound 2 : tert-Butyl (E)-4-(4-methoxystyryl)piperidine-1-carboxylate

- Compound 3 : tert-Butyl (E)-4-(3-methoxystyryl)piperidine-1-carboxylate

- Compound 4 : tert-Butyl 4-(4-methoxyphenethyl)piperidine-1-carboxylate

- Compound 5 : tert-Butyl 4-(3-methoxyphenethyl)piperidine-1-carboxylate

These analogs replace the 4-fluoro-2-methylbenzylamino group with methoxy-substituted styryl or phenethyl chains. Methoxy groups are electron-donating, which increases electron density on the aromatic ring compared to the electron-withdrawing fluoro group in the target compound. Styryl groups (C=C bonds) introduce rigidity, while phenethyl chains offer conformational flexibility. Such differences influence binding to cholinesterase and monoamine oxidase B (MAO-B), as seen in their dual inhibitory activity in Alzheimer’s disease research .

Nitro- and Chloro-Substituted Analogs

- BP 30371: tert-Butyl 4-(3-fluoro-2-methyl-6-nitrophenylamino)piperidine-1-carboxylate

- BP 30373 : tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate

The nitro group in BP 30371 is a strong electron-withdrawing substituent, which significantly lowers the electron density of the aromatic ring compared to the target compound. This enhances electrophilicity and may improve interactions with nucleophilic enzyme pockets.

Fluorinated Analogs

Difluorobenzyl Derivative

- HR448061: tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate

This compound features two fluorine atoms at the 3- and 4-positions of the benzyl ring. The increased fluorination enhances lipophilicity (logP ~3.5) compared to the mono-fluoro target compound (predicted logP ~3.0).

4-Fluorophenylsulfonamido Derivative

- 913634-49-8 : tert-Butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate

The sulfonamido group introduces hydrogen-bonding capabilities and polar surface area, which may enhance water solubility. However, the 4-fluorophenyl group in this compound lacks the ortho-methyl group of the target, reducing steric hindrance near the piperidine nitrogen .

Structural and Physicochemical Properties

| Compound | Substituent | logP (Predicted) | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| Target Compound | 4-fluoro-2-methylbenzylamino | 3.0 | 336.41 | Balanced lipophilicity/steric bulk |

| BP 30373 | 4-chlorophenyl | 3.2 | 325.83 | Moderate electron withdrawal |

| HR448061 | 3,4-difluorobenzylamino | 3.5 | 326.38 | Enhanced lipophilicity |

| 913634-49-8 | 4-fluorophenylsulfonamido | 2.8 | 384.44 | Polar sulfonamide group |

| Compound 4 | 4-methoxyphenethyl | 2.7 | 333.45 | Electron-donating methoxy group |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl 4-(4-fluoro-2-methylbenzylamino)piperidine-1-carboxylate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A typical protocol involves reacting 4-(4-fluoro-2-methylbenzylamino)piperidine with tert-butyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine or sodium bicarbonate) at 0–25°C. Key parameters include:

- Solvent : Anhydrous DCM to minimize hydrolysis.

- Base : Triethylamine for efficient HCl scavenging .

- Temperature : Slow addition at 0°C to reduce side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are discrepancies in spectral data resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm piperidine ring substitution and tert-butyl group integrity. Discrepancies in coupling constants (e.g., between NH and aromatic protons) are resolved using 2D NMR (COSY, HSQC) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%). Discrepancies between UV and MS detection require spiking with a reference standard .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical: ~350.4 g/mol). Isotopic patterns distinguish fluorine vs. chlorine substituents .

Q. What safety protocols should be followed when handling this compound, given limited toxicity data?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Storage : Store in amber glass bottles at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the introduction of the 4-fluoro-2-methylbenzylamino group?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Catalytic Systems : Use Pd/C or Raney Ni for reductive amination under H (1–3 atm) at 50°C .

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) while maintaining 80–85% yield .

- Solvent Screening : Polar aprotic solvents (DMF or THF) enhance nucleophilicity of the piperidine amine .

Q. How should contradictory structure-activity relationship (SAR) data be analyzed when modifying the fluorophenyl moiety?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of 4-fluoro-2-methyl vs. 4-chloro-2-methyl derivatives. Adjust for fluorine’s electronegativity and steric effects .

- Bioassay Triangulation : Validate results across multiple assays (e.g., radioligand binding, functional cAMP assays) to rule out assay-specific artifacts .

- Crystallography : Co-crystallize the compound with target proteins (e.g., GPCRs) to resolve ambiguous binding modes .

Q. What methodologies address gaps in ecological toxicity data for this compound?

- Methodological Answer :

- In Vitro Toxicity Screening : Use Vibrio fischeri bioluminescence inhibition assays (ISO 11348-3) for acute aquatic toxicity. EC values <10 mg/L indicate high hazard .

- Soil Mobility Studies : Conduct column leaching tests (OECD 121) with artificial rainwater (pH 5.5) to assess adsorption coefficients (K) .

- Read-Across Models : Compare with structurally similar piperidine derivatives (e.g., tert-butyl 4-(4-chlorophenyl) analogs) to estimate persistence and bioaccumulation .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and 3% HO (oxidative) at 40°C for 24–72 hrs. Monitor degradation via HPLC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>150°C suggests thermal stability) .

- pH-Solubility Profile : Use shake-flask method (USP 25) across pH 1–10 to identify instability zones (e.g., precipitation at pH >8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.